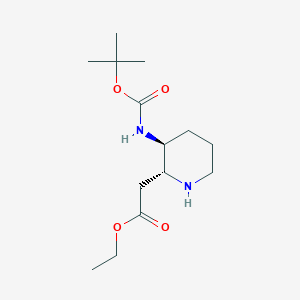

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Descripción general

Descripción

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the piperidine ring. One common method includes the reaction of Boc-protected amino acids with ethyl piperidine-2-carboxylate under specific conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are employed to ensure the efficient production of this compound .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature .

-

Mechanism : Acidic hydrolysis of the carbamate bond.

-

Example :

Trifluoroacetic acid (4 mL) is added to a stirred, cooled (0°C) solution of (2S)-1-tert-butoxycarbonyl-2-phenylpiperidin-3-one (40 mg) in DCM (2 mL). The mixture is stirred at room temperature for 3 h, followed by solvent evaporation and neutralization with NaHCO₃ to afford (2S)-2-phenylpiperidin-3-one .

| Reaction Component | Details |

|---|---|

| Reagent | TFA (4 mL) |

| Solvent | DCM (2 mL) |

| Temperature | 0°C → RT |

| Yield | >90% (estimated) |

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis to form carboxylic acids, enabling peptide coupling or salt formation:

-

Mechanism : Base-catalyzed saponification.

-

Example :

Hydrolysis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine acetate (9) with NaOH in MeOH (95%) yields N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine (10) .

| Reaction Component | Details |

|---|---|

| Base | NaOH |

| Solvent | MeOH |

| Yield | 95% |

Alkylation Reactions

The secondary amine participates in alkylation to introduce substituents:

-

Conditions : Methanesulfonyl chloride (MsCl) in pyridine or dichloromethane (DCM) with triethylamine (TEA) .

-

Example :

Reaction of N-Boc-4-aminopiperidine with MsCl in pyridine at 0°C yields (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester (91% yield) .

| Reaction Component | Details |

|---|---|

| Reagent | MsCl (2.13 mL) |

| Base | Pyridine/TEA |

| Solvent | DCM or pyridine |

| Temperature | 0°C → RT |

| Yield | 89–91% |

Hydrogenation

The piperidine ring undergoes stereoselective hydrogenation to produce methyl-substituted derivatives:

| Reaction Component | Details |

|---|---|

| Catalyst | Pd/C |

| Solvent | EtOH |

| Pressure | H₂ (1 atm) |

| Diastereoselectivity | Cis:Trans = 3:1 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for aryl functionalization:

-

Conditions : PdCl₂ catalyst with K₂CO₃ in 1,4-dioxane/water at 80°C .

-

Example :

Coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate yields biaryl derivatives (50–80% yield) .

| Reaction Component | Details |

|---|---|

| Catalyst | PdCl₂ |

| Base | K₂CO₃ |

| Solvent | 1,4-dioxane/H₂O |

| Temperature | 80°C |

| Yield | 50–80% |

Epimerization-Free Oxidation

The hydroxyl group in intermediates derived from this compound is oxidized to ketones without epimerization:

-

Conditions : Swern or Moffatt oxidation (e.g., oxalyl chloride/DMSO) .

-

Example :

Oxidation of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine (10) under Swern conditions yields N-Boc-(2S)-phenyl-3-piperidinone .

| Reaction Component | Details |

|---|---|

| Oxidizing Agent | Oxalyl chloride/DMSO |

| Solvent | DCM |

| Yield | >85% |

Key Research Findings

-

Stereochemical Integrity : Reactions preserve the (2R,3S) configuration due to steric protection by the Boc group .

-

Scale-Up Feasibility : Methods like alkylation and Boc deprotection are scalable (>100 mmol) .

-

Biological Relevance : Derivatives show activity as γ-secretase inhibitors and GABA uptake modulators .

Aplicaciones Científicas De Investigación

Drug Discovery and Development

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate has been investigated for its role as a building block in the synthesis of various bioactive compounds. Notably, it has applications in the development of tyrosine kinase inhibitors . These inhibitors are crucial in treating cancers and inflammatory diseases due to their ability to modulate signaling pathways involved in cell proliferation and survival .

- Tyrosine Kinase Inhibitors : The compound serves as a precursor for synthesizing inhibitors targeting kinases such as EGFR, HER2, and BTK. These kinases are implicated in numerous malignancies, including breast cancer and other solid tumors. Research indicates that compounds derived from this compound can effectively inhibit these pathways, leading to reduced tumor growth and improved patient outcomes .

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can yield diverse derivatives with potential therapeutic effects. For example:

- Pharmaceutical Applications : It is used to synthesize compounds with anti-inflammatory properties or those targeting specific diseases mediated by tyrosine kinases. This versatility makes it a critical component in medicinal chemistry .

Case Study 1: Development of Tyrosine Kinase Inhibitors

A study focused on the synthesis of novel pyrazolopyrimidine compounds utilized this compound as a key intermediate. The resulting compounds demonstrated potent inhibitory activity against several tyrosine kinases associated with cancer progression. The methodology involved multiple steps of chemical reactions under optimized conditions to ensure high yield and purity .

Case Study 2: Synthesis of Anti-inflammatory Agents

Another research project explored the use of this compound in developing anti-inflammatory agents targeting BTK. The synthesized compounds showed promising results in preclinical models for rheumatoid arthritis, indicating their potential as therapeutic agents for autoimmune diseases .

Mecanismo De Acción

The mechanism of action of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate can be compared with other similar compounds, such as:

Ethyl (2R, 3S)-3-amino-2-piperidineacetate: Lacks the Boc protecting group, making it more reactive in certain conditions.

Ethyl (2R, 3S)-3-Boc-amino-2-pyrrolidineacetate: Contains a pyrrolidine ring instead of a piperidine ring, leading to different reactivity and applications.

Ethyl (2R, 3S)-3-Boc-amino-2-piperidinepropionate: Has a propionate group instead of an acetate group, affecting its solubility and reactivity .

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Actividad Biológica

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is a compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc Group : The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, enhancing stability and solubility.

- Piperidine Ring : The piperidine moiety is crucial for its biological activity, particularly in interactions with neurotransmitter systems.

Chemical Formula

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

This compound is primarily studied for its role as a modulator of neurotransmitter systems. Its biological activity may involve:

- Dopaminergic System : It has been suggested that compounds with similar structures can influence dopamine receptors, potentially impacting conditions like Parkinson's disease and schizophrenia.

- Cholinergic Activity : Research indicates that piperidine derivatives may enhance acetylcholine signaling, which is beneficial in treating Alzheimer's disease .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties against oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases .

- Cognitive Enhancement : There is evidence that this compound may improve cognitive functions by modulating cholinergic pathways .

In Vivo Studies

-

Neuroprotective Study :

- A study involving animal models demonstrated that administration of this compound resulted in significant reductions in neuronal loss in models of neurodegeneration.

- This effect was attributed to its ability to scavenge free radicals and inhibit apoptotic pathways.

- Cognitive Function Assessment :

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Modulates dopaminergic and cholinergic systems | Neuroprotective effects; cognitive enhancement |

| Donepezil | Acetylcholinesterase inhibitor | Improves cognitive function in Alzheimer's |

| Rivastigmine | Dual inhibitor of AChE and BuChE | Effective for symptomatic treatment of dementia |

Propiedades

IUPAC Name |

ethyl 2-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIFFLUEVLMGJF-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934011 | |

| Record name | Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150618-13-6 | |

| Record name | 2-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150618-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.